![molecular formula C23H26N2O6S B2848495 N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide CAS No. 1421529-81-8](/img/structure/B2848495.png)
N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a phenyl group (a six-membered aromatic ring), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetamide group (an acetyl group single-bonded to a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amides and sulfonamides would likely make it soluble in polar solvents .Scientific Research Applications
- In vitro cytotoxicity studies show that the ligand is more potent than the metal complexes against HePG-2 and HCT-116 cell lines .
- The furan ring structure contributes to its potential as an antioxidant, protecting cells from oxidative damage .
Metal Complexes and Cytotoxicity Studies
Antioxidant Activity
Coordination Chemistry
Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[3-[benzenesulfonyl(furan-2-ylmethyl)amino]-2-hydroxypropoxy]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-18(26)24(2)19-10-12-21(13-11-19)31-17-20(27)15-25(16-22-7-6-14-30-22)32(28,29)23-8-4-3-5-9-23/h3-14,20,27H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQCBKFLIIZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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